molecular formula C10H18O3 B1309149 8-Oxo-decanoic acid CAS No. 3006-51-7

8-Oxo-decanoic acid

Cat. No. B1309149
CAS RN: 3006-51-7
M. Wt: 186.25 g/mol
InChI Key: WYAILBXOLHAFQM-UHFFFAOYSA-N
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Description

8-Oxo-decanoic acid is a compound related to various oxidized organic molecules that have been the subject of research due to their biological significance and chemical reactivity. While the provided papers do not directly discuss 8-oxo-decanoic acid, they do provide insights into similar compounds, such as 8-oxo-7,8-dihydro-2′-deoxyguanosine and 8-oxo-2-aminodecanoic acid, which can help infer some aspects of 8-oxo-decanoic acid's behavior and properties.

Synthesis Analysis

The synthesis of related 8-oxo compounds involves multi-step processes that can include copper-catalyzed allylation and cross-metathesis reactions. For instance, a range of 7-oxo, 8-oxo, and 9-oxo amino acids, which are analogues of 8-oxo-2-aminodecanoic acid, were prepared through a process involving allylation of serine-, aspartic acid-, and glutamic acid-derived organozinc reagents, followed by cross-metathesis with unsaturated ketones and hydrogenation .

Molecular Structure Analysis

The molecular structure of 8-oxo compounds can be complex and is often characterized using spectroscopic methods. For example, the photosensitized oxidation product of 8-oxo-7,8-dihydro-2′-deoxyguanosine was identified and characterized by extensive spectroscopic measurements, including FAB mass spectrometry, and 1H and 13C NMR analyses . These techniques could similarly be applied to analyze the structure of 8-oxo-decanoic acid.

Chemical Reactions Analysis

8-Oxo compounds can undergo various chemical reactions, including photosensitized reactions and oxidation processes. The photosensitized reaction of 8-oxo-7,8-dihydro-2′-deoxyguanosine, for example, involves a type II mechanism through initial [2+2] cycloaddition, followed by bond cleavage and further decomposition . Additionally, the Castagnoli-Cushman reaction with imines has been shown to be enhanced for certain cyclic anhydrides, indicating a potential for diverse reactivity in related 8-oxo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-oxo compounds are influenced by their functional groups and molecular structure. For instance, 8-oxo-7,8-dihydroguanine derivatives like oxaluric acid have been studied for their repair and mutagenic potential, indicating that these compounds can interact with biological systems and affect DNA synthesis and repair . The effect of 10-oxo-trans-8-decenoic acid on the growth of Agaricus bisporus suggests that similar 8-oxo fatty acids may have biological activity that can influence organismal growth .

Scientific Research Applications

Photocatalytic Vesicle Formation

  • Research Insight : 8-Oxo-decanoic acid is a product of photoinduced electron transfer that drives the reductive cleavage of an ester, producing molecules that form bilayers and spontaneously assemble into vesicles. This process, using a ruthenium-based photocatalyst linked to a nucleobase (8-oxo-guanine), highlights the conversion of non-structure forming molecules into amphiphiles under external energy sources (DeClue et al., 2009).

Mycelial Growth Stimulation in Fungi

  • Research Insight : The derivative 10-Oxo-trans-8-decenoic acid (ODA) significantly stimulates mycelial growth and stipe elongation in Agaricus bisporus, a common mushroom. This discovery suggests a potential role for ODA in the initiation of fruiting and enhancing mushroom yield (Mau et al., 1992).

Role in DNA Repair

  • Research Insight : 8-Oxo-7,8-dihydro-guanosine (8-oxo-G), closely related to 8-oxo-decanoic acid, has been proposed as a primordial precursor for present-day flavins in DNA or RNA repair, particularly for repairing cyclobutane pyrimidine dimer (CPD) lesions. This role emphasizes its importance in maintaining genetic integrity and underscores its potential prebiotic significance (Wu et al., 2017).

Transcriptional Error Prevention

  • Research Insight : The MutT protein in Escherichia coli interacts with oxidized guanine derivatives like 8-oxo-decanoic acid. It specifically hydrolyzes 8-oxo-deoxyguanosine triphosphate and 8-oxo-guanosine triphosphate, thereby preventing transcriptional and DNA replication errors caused by oxidative damage. This suggests a crucial role for 8-oxo derivatives in maintaining transcriptional fidelity and cellular health (Taddei et al., 1997).

Reactions with Reactive Oxygen Species

  • Research Insight : 8-Oxoguanine, related to 8-oxo-decanoic acid, is highly susceptible to secondary oxidation by agents like peroxynitrite. This sensitivity makes it a prime target for endogenous oxidizing agents and provides insight into the potential oxidative transformations of 8-oxo-decanoic acid in biological systems (Tretyakova et al., 1999).

Oxidation of DNA Lesions

  • Research Insight : 8-Oxo derivatives, including 8-oxo-decanoic acid, are pivotal in the oxidative damage of DNA. Studies on the oxidation of 8-oxoguanine provide insights into the mechanisms and consequences of oxidative stress on nucleic acids, which could be relevant for understanding the behavior of 8-oxo-decanoic acid under similar conditions (Sun et al., 2017).

Safety And Hazards

When handling 8-Oxo-decanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or inhalation, immediate medical attention is necessary .

properties

IUPAC Name

8-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-9(11)7-5-3-4-6-8-10(12)13/h2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAILBXOLHAFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952472
Record name 8-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-decanoic acid

CAS RN

3006-51-7
Record name 8-Oxodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3006-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
SB Singh, DL Zink, JD Polishook, AW Dombrowski… - Tetrahedron letters, 1996 - Elsevier
… and HMQC data (Figure 1) revealed several fragments which, in combination with 13C shifts, were assigned to pipecolic acid (Pip), isoleucine (lie), 2-amino-8-oxo-decanoic acid (Aoda) …
Number of citations: 161 www.sciencedirect.com
A Isogai, A Suzuki, S HIGASHIKAWA… - Agricultural and …, 1980 - jstage.jst.go.jp
… -proline(MePro), ƒÀ-alanine(ƒÀAla), and (2S, 4S)-2-amino-6-hydroxy-4-methyl-8-oxo decanoic acid(AHMODA). Furthermore we described that AHMODA was converted into (2S, 4R, 6R…
Number of citations: 16 www.jstage.jst.go.jp
RB Meeley, JD Walton - Plant Physiology, 1991 - academic.oup.com
… by mass spectrometry and nuclear magnetic resonance as the 8-hydroxy derivative of HC-toxin formed by reduction of the 8-keto group of 2-amino-9,10-epoxy-8-oxodecanoic acid, one …
Number of citations: 97 academic.oup.com
YW Lee - JSM Mycotoxins, 2000 - jstage.jst.go.jp
… Unlike other cyclic tetrapeptides, apicidin has no epoxide in 2-amino-8-oxo-decanoic acid moiety. The moiety presumably mimic the & -amino acetylated lysine residues of histone …
Number of citations: 5 www.jstage.jst.go.jp
S Suciati - core.ac.uk
… and D, [6b-óc] The unusual structural motif in apicidins is the presence cf the amino acid 2-amiri-8-oxo-decanoic acid (Aoda). Substitution of the Aoda residues has bcen reported for …
Number of citations: 0 core.ac.uk
JH Ahn, JD Walton - Molecular plant-microbe interactions, 1997 - Am Phytopath Society
… HC-toxin, of structure cyclo(D-Prol-L-Ala-D-AlaL-Aeo), in which Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid, is selectively active against maize that is homozygous recessive …
Number of citations: 67 apsjournals.apsnet.org
SJ Darkin-Rattray, AM Gurnett… - Proceedings of the …, 1996 - National Acad Sciences
… The 2-amino-8-oxo-decanoic acid moiety of apicidin is unique relative to related tetrapeptides where an epoxide is required for biological activity. The 2-amino-8-oxo-decanoic acid …
Number of citations: 701 www.pnas.org
YQ Cheng - 1999 - search.proquest.com
… The major component of HC-toxin, HC-toxin I, has the structure cyclo(D-Pro-LAla-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxo-decanoic acid. The biosynthesis of HC-…
Number of citations: 0 search.proquest.com
T Degenkolb, A Berg, W Gams… - Journal of peptide …, 2003 - Wiley Online Library
… To our present knowledge, this compound, 2-amino4-methyl-6-hydroxy-8-oxo-decanoic acid (AHMOD), has only been recorded from this subfamily. In some of the leucinostatins the …
Number of citations: 158 onlinelibrary.wiley.com
T Degenkolb, S Heinze, B Schlegel… - The Journal of …, 2000 - jstage.jst.go.jp
… The 2-amino-4-methyl-6hydroxy-8-oxo-decanoic acid (AHMOD) … under acidic conditions from the 2-amino-4-methyl-6-hydroxy-8-oxodecanoic acid (AHMOD) moiety of helioferins2), …
Number of citations: 21 www.jstage.jst.go.jp

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